molecular formula C3H5NO3 B12593239 N-(Formyloxy)-N-methylformamide CAS No. 497266-01-0

N-(Formyloxy)-N-methylformamide

Cat. No.: B12593239
CAS No.: 497266-01-0
M. Wt: 103.08 g/mol
InChI Key: LRSJBGULDQENCX-UHFFFAOYSA-N
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Description

N-(Formyloxy)-N-methylformamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydrogen atom is replaced by an amine group. This compound is characterized by the presence of both formyl and methyl groups attached to the nitrogen atom, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Formyloxy)-N-methylformamide typically involves the formylation of N-methylformamide. One common method is the reaction of N-methylformamide with formic acid under dehydrating conditions. This reaction can be catalyzed by various agents, including acid catalysts and transition metal catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Formyloxy)-N-methylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various formyl and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-(Formyloxy)-N-methylformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Formyloxy)-N-methylformamide involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the methyl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include formylation and methylation reactions, which are crucial in the synthesis of formylated and methylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Formyloxy)-N-methylformamide is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and versatility compared to other formamides. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

497266-01-0

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

[formyl(methyl)amino] formate

InChI

InChI=1S/C3H5NO3/c1-4(2-5)7-3-6/h2-3H,1H3

InChI Key

LRSJBGULDQENCX-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)OC=O

Origin of Product

United States

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